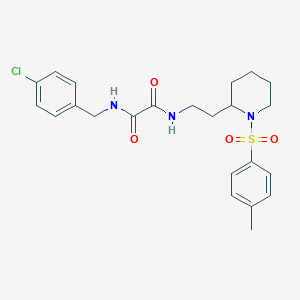![molecular formula C14H11F2NO B2369870 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide CAS No. 512181-73-6](/img/structure/B2369870.png)
4-fluoro-N-[(4-fluorophenyl)methyl]benzamide
カタログ番号 B2369870
CAS番号:
512181-73-6
分子量: 247.245
InChIキー: CJFYBDORFMDXTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a chemical compound with the molecular formula C13H10F2N . It is also known as N-(4-Fluorophenyl)benzamide . The compound is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 219.23 .Physical And Chemical Properties Analysis
“4-fluoro-N-[(4-fluorophenyl)methyl]benzamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Serotonin 1A Receptors in Alzheimer's Disease
- A study utilized a molecular imaging probe, closely related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, revealing significant decreases in receptor densities in key brain regions (Kepe et al., 2006).
Dimorphic Forms and Crystal Analysis
- 4-Fluoro-N-(2-fluorophenyl) benzamide exhibited dimorphic behavior analyzed through morphology, X-ray single-crystal structure analysis, and other methods, highlighting the role of hydrogen bonds and weak intermolecular interactions in crystal packing (Chopra & Row, 2005).
Crystal Structure Characterization
- Research on the crystal structure of a variant of 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide emphasized the importance of N-H···O hydrogen bonds in molecular packing within the crystal (Deng et al., 2014).
Antipathogenic Activity
- A study on acylthioureas related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide demonstrated significant anti-pathogenic activity against bacteria and fungi, suggesting potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Disorder-Induced Polymorphism
- Analysis of 3-fluoro-N-(3-fluorophenyl) benzamide, a closely related compound, identified concomitant polymorphism due to disorder in the crystal structure, involving N−H···O hydrogen bonds and weak C−H···F interactions (Chopra & Row, 2008).
Vibrational Spectroscopic Studies
- Fourier transform infrared (FT-IR) and FT-Raman spectra of a similar compound were used to analyze vibrational wavenumbers, providing insights into charge transfer interactions and molecular bonding (Ushakumari et al., 2008).
Halogen Interactions in Crystal Structures
- Research on halogen-substituted benzanilides, similar to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, revealed insights into weak interactions involving halogens in crystal structures, emphasizing the role of hydrogen bonds and weak halogen interactions (Chopra & Row, 2005).
Experimental and Theoretical Characterization of Short H-Bonds
- A study focused on the occurrence and nature of short hydrogen bonds involving organic fluorine in molecular crystals related to 4-fluoro-N-[(4-fluorophenyl)methyl]benzamide, providing significant insights into the energetic and topological aspects of these interactions (Panini & Chopra, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYBDORFMDXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(4-fluorobenzyl)benzamide | |
Synthesis routes and methods
Procedure details


4-Flourobenzyl amine (27 grams, 0.22 mole) was dissolved in 200 mL of CH2Cl2. To this was added 400 mL of 1N NaOH and the resulting mixture cooled to 0° C. 4-Fluorobenzoyl chloride (33 grams, 0.21 mole) was added dropwise with stirring. The reaction was allowed to proceed for 20 min after which the organic layer was separated, dried over Na2SO4, filtered and the solvent removed under vacuum to yield 47 grams (92% yield) of 4-fluoro-N-(4-fluoro-benzyl)-benzamide as a solid. MS (M−H) calcd for C14H10F2NO: 246.1. found: 246.0. Anal. Calcd for C14H11F2NO; C, 68.01; H, 4.48; N, 5.66; found: C, 67.76; H, 4.54; N, 5.45. 1H NMR (500 MHz, DMSO) δ: 4.45 (d, 2, J=6), 7.15 (m, 2), 7.34 (overlapping m, 4), 7.97 (m, 2), 9.09 (t, 1, J=6). 13C NMR (125 MHz, DMSO) δ: 41.88, 114.81, 114.98, 115.06, 115.23, 129.08, 129.15, 129.76, 129.83, 130.60, 130.62, 135.66, 135.68, 160.10, 162.03, 162.83, 164.81, 165.04.




Yield
92%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)


![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)


![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)
![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)

